(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine
Description
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-21-16-8-6-15(7-9-16)20-12-17-10-11-18(22-17)13-2-4-14(19)5-3-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGWQRZGRJAGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the furan ring, often using a halogenation reaction followed by a nucleophilic substitution.
Formation of the methanimine group: The methanimine group is formed by the condensation of an amine with an aldehyde or ketone under dehydrating conditions.
Final coupling: The final step involves coupling the furan ring with the methanimine group, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Substituent Variations on the Furan Ring
- Compound Fc (1-(furan-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanimine):
Replaces the 4-fluorophenyl group with a 4-methoxyphenyl-substituted oxadiazole ring. The electron-donating methoxy group enhances resonance stabilization, reflected in its IR spectrum (C=N stretch at 1617 cm⁻¹) and moderate yield (52%) . - SA07 ((E)-1-(furan-2-yl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine):
Features dual furan substituents, contributing to strong hydrogen bonding in alpha-amylase inhibition (docking score: -8.2 kcal/mol). The absence of fluorophenyl groups reduces lipophilicity compared to the target compound .
Aromatic Ring Modifications
- (E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine :
Substitutes the fluorophenyl-furan system with a trifluorophenyl group, increasing electronegativity and steric bulk. This compound exhibits a distinct ¹H NMR profile (δ 6.73 ppm for aromatic protons) and higher thermal stability due to fluorine’s inductive effects . - MTM (N-(4-methoxyphenyl)-1-(thiophen-2-yl)methanimine):
Replaces furan with thiophene, enhancing corrosion inhibition efficiency (97.93% at 250 mg/L) due to sulfur’s polarizability and stronger adsorption on metal surfaces .
Physicochemical Properties
Biological Activity
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, a 4-fluorophenyl substituent, and a methanimine group linked to a 4-methoxyphenyl moiety. Its unique structure may influence various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 285.32 g/mol. The presence of the fluorine atom in the 4-fluorophenyl group enhances the compound's stability and may affect its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
- Substitution Reaction : The introduction of the 4-fluorophenyl group is often performed via halogenation followed by nucleophilic substitution.
- Methanimine Formation : This involves the condensation of an amine with an aldehyde or ketone.
- Final Coupling : The last step is the coupling of the furan ring with the methanimine group through condensation reactions.
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to altered biochemical pathways and physiological responses.
Pharmacological Studies
Research has indicated potential applications in various areas:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives containing furan rings have demonstrated activity against breast and renal cancer cells.
- Antimicrobial Properties : Some studies suggest that furan derivatives can possess antimicrobial activities, potentially making this compound useful in treating infections.
Case Studies
- Antitumor Activity : A study on furan derivatives indicated that compounds similar to this compound showed moderate to significant antitumor effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was proposed to involve apoptosis induction and cell cycle arrest at specific phases.
- Enzyme Inhibition : Another case study investigated the inhibition of certain enzymes by furan-containing compounds, suggesting that this compound could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine | Structure | Moderate anticancer activity |
| (E)-1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine | Structure | Antimicrobial properties |
| (E)-1-[5-(4-methylphenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine | Structure | Cytotoxic effects against leukemia cells |
Uniqueness and Potential Applications
The presence of the fluorine atom in this compound may enhance its binding affinity to biological targets compared to its chlorinated or brominated counterparts. This could lead to improved efficacy in therapeutic applications.
Q & A
Q. What are the common synthetic routes for (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves condensation between 5-(4-fluorophenyl)furan-2-carbaldehyde and 4-methoxyaniline under acidic or catalytic conditions. Key steps include:
- Aldimine Formation : React the aldehyde with the amine in a polar aprotic solvent (e.g., ethanol or methanol) under reflux. Acid catalysts like acetic acid or molecular sieves improve yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the imine. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust stoichiometry (1:1.2 aldehyde-to-amine ratio), temperature (60–80°C), and reaction time (12–24 hours). Microwave-assisted synthesis can reduce time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep at –20°C in airtight, light-resistant containers. Label with hazard warnings (irritant, possible sensitizer) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data arising from conformational isomerism?
Methodological Answer:
- Variable-Temperature NMR : Perform experiments at –40°C to slow isomer interconversion. Observe splitting of imine proton signals .
- DFT Calculations : Model rotamers using Gaussian or ORCA to predict chemical shifts. Compare with experimental data to identify dominant conformers .
- 2D NOESY : Detect spatial proximity between furan protons and methoxyphenyl groups to confirm intramolecular stacking .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or nitro groups) and test biological activity (e.g., enzyme inhibition) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize derivatives with high docking scores for synthesis .
- Pharmacophore Mapping : Identify critical motifs (e.g., imine, furan) using Schrödinger’s Phase. Validate with in vitro assays .
Q. How do computational methods assist in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic (furan oxygen) and electrophilic (imine nitrogen) sites .
- Transition State Modeling : Simulate reaction pathways (e.g., hydrolysis) using QM/MM hybrid methods. Optimize solvent effects with COSMO-RS .
- QSAR Models : Train regression models on logP, polar surface area, and H-bond donors to predict solubility or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
